1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane
Description
Molecular Topology and Bicyclic Framework Analysis
The bicyclo[3.1.0]hexane system comprises a six-membered ring fused to a cyclopropane moiety, creating a rigid, non-planar scaffold. X-ray crystallographic studies of analogous 3-azabicyclo[3.1.0]hexanes reveal bond lengths of 1.54 Å for the cyclopropane C–C bonds and 1.47 Å for the bridgehead C–N bond, consistent with strained sp³ hybridization. The trifluoromethylphenyl group occupies the 1-position, while the nitrogen atom resides at the 3-position, creating a 120° angle between the bicyclic system and the aromatic plane.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Cyclopropane C–C bond | 1.54 Å | |
| Bridgehead C–N bond | 1.47 Å | |
| N–C(aromatic) bond length | 1.39 Å | |
| Dihedral angle (bicyclic-aryl) | 85°–92° |
Molecular mechanics simulations demonstrate that the bicyclic framework exhibits three primary conformers differing by ≤5 kcal/mol in energy, with the lowest-energy form featuring equatorial positioning of the trifluoromethyl group relative to the nitrogen lone pair. This strain energy (≈25 kcal/mol) arises primarily from cyclopropane ring tension and eclipsing interactions in the bicyclic system.
Properties
CAS No. |
863679-47-4 |
|---|---|
Molecular Formula |
C12H12F3N |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(11)6-16-7-11/h1-4,8,16H,5-7H2 |
InChI Key |
ZNYIEGHDMZPTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
- Base-Mediated Deprotonation :
- Reagents : Lithium hexamethyldisilazide (LiHMDS) in hexane, followed by sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF).
- Conditions : Reaction at −30°C to −15°C, followed by warming to 40°C.
- Borane-Mediated Cyclization :
- Reagent : Diborane-methyl sulfide (BH₃·Me₂S).
- Conditions : Slow addition at <10°C, followed by quenching with 4N HCl.
- Workup :
- Aqueous Extraction : Ammonium hydroxide and isopropyl acetate (i-PrOAc) for phase separation.
Key Advantages
| Parameter | Detail |
|---|---|
| Enantiomeric Purity | >95% ee achieved through stereochemical control |
| Yield | High, though exact values not specified (industrial scalability emphasized) |
| Reagent Cost | Moderate (LiHMDS and NaHMDS are standard bases) |
| Stereochemistry | Configured via reaction kinetics and temperature control |
This method addresses prior limitations of low yields and inconsistent stereoselectivity in older protocols.
[3+2] Cycloaddition with Rhodium Catalysis
A PMC article (PMC3377374) outlines a cycloaddition-based route for azabicyclohexane derivatives, adaptable for the target compound.
Reaction Mechanism
- Catalytic Activation :
- Catalyst : Rhodium(II) perfluorobutyrate (Rh₂(pfb)₄, 2.0 mol%).
- Substrates : Diazocompound + nitrile oxide.
- Cycloaddition :
- Conditions : Dichloromethane (DCM) at 0°C, followed by hydrolysis in tetrahydrofuran (THF) with aqueous NH₄Cl at 60°C.
- Product Formation :
- Outcome : Azabicyclohexane derivative after hydrolysis, with stereochemistry determined by cycloaddition diastereoselectivity.
Comparative Analysis
| Parameter | Cycloaddition Method | Catalytic Asymmetric Synthesis |
|---|---|---|
| Step Count | 3–4 steps | 5–6 steps |
| Catalyst Dependency | Rh₂(pfb)₄ (2 mol%) | No catalyst required |
| Stereochemical Control | Diastereoselectivity | Kinetic control via temperature |
| Scalability | Moderate | High (industrial-friendly) |
The cycloaddition approach leverages transition-metal catalysis for rapid ring formation but requires precise control of reaction conditions.
Critical Reaction Parameters
Table 1: Optimized Conditions for Key Steps
| Method | Step | Reagents/Conditions | Outcome |
|---|---|---|---|
| Catalytic Asymmetric | Deprotonation | LiHMDS (IM in hexane), −30°C | Formation of reactive intermediate |
| Catalytic Asymmetric | Borane Addition | BH₃·Me₂S (neat), <10°C | Cyclization to bicyclic core |
| Cycloaddition | Cycloaddition | Rh₂(pfb)₄, DCM, 0°C | Diastereoselective product formation |
| Cycloaddition | Hydrolysis | THF, NH₄Cl (aq.), 60°C | Ring-opened azabicyclohexane |
Stereochemical Considerations
Both methods emphasize stereochemical fidelity:
- Catalytic Asymmetric Synthesis : Stereochemistry arises from reaction kinetics and chiral induction during borane-mediated cyclization.
- Cycloaddition : Diastereoselectivity is governed by transition-state geometry during [3+2] cycloaddition.
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying various biochemical pathways and interactions . Industrially, it is used in the production of materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Dopamine Reuptake Inhibition
- 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane : The (−)-enantiomer () is a potent dopamine reuptake inhibitor (DRI) with >95% enantiomeric excess, showing efficacy in ADHD, depression, and addiction. The (+)-enantiomer is inactive .
- The ortho-CF₃ group may enhance metabolic stability compared to chloro substituents .
Analgesic Activity
- Bicifadine: The (+)-enantiomer (1R,5S configuration) is a non-narcotic analgesic with potency in rodent models. N-methylation (e.g., compound 27d) retains activity, but bulkier N-substituents abolish it .
- 1-(2-(Trifluoromethyl)phenyl) derivative: No direct analgesic data exist, but the CF₃ group’s electron-withdrawing nature may alter receptor binding compared to methyl or chloro groups.
Triple Reuptake Inhibition
- 1-(Aryl)-6-alkoxyalkyl-3-azabicyclo[3.1.0]hexanes (): Derivatives with alkoxyalkyl side chains exhibit balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. For example, compound 15 shows >30% oral bioavailability and brain penetration (B/B > 4) in rats. The target compound lacks these side chains, likely reducing triple reuptake activity .
Aromatase Inhibition
- 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones (): Cyclohexylmethyl-substituted analogs (e.g., 1h) are potent aromatase inhibitors (140× more active than aminoglutethimide). The 1R-(+)-enantiomer drives activity, highlighting stereochemical dependence. The target compound’s lack of a dione moiety likely precludes similar effects .
Biological Activity
1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C12H12F3N
- Molecular Weight : 268.717 g/mol
- IUPAC Name : 1,2,2,6,6-pentadeuterio-5-[2-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane; hydrochloride
The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes in the body. Notably, it has been studied for its potential as a modulator of the metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in neurotransmission and has implications in neuropsychiatric disorders.
Pharmacological Activity
Research indicates that compounds with the azabicyclo[3.1.0]hexane scaffold exhibit various pharmacological activities, including:
- Antiviral Activity : Some derivatives have shown promising results against viral infections, particularly SARS-CoV-2, by inhibiting the main protease (Mpro) responsible for viral replication .
- CNS Activity : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating disorders such as anxiety and depression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- SARS-CoV-2 Inhibition : A study highlighted that modifications to the azabicyclo framework enhanced antiviral potency against SARS-CoV-2 Mpro, indicating that similar modifications could improve the efficacy of this compound .
- Opioid Receptor Antagonism : Research on related azabicyclo compounds has shown that they can act as mu-opioid receptor antagonists, which could be relevant for pain management therapies .
- P-glycoprotein Interaction : Investigations into the pharmacokinetics of azabicyclo compounds revealed interactions with P-glycoprotein, affecting drug absorption and distribution .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
